molecular formula C20H25N5O4 B2708569 N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1903605-47-9

N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2708569
CAS No.: 1903605-47-9
M. Wt: 399.451
InChI Key: SRBKGAMRTQOKLP-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,4-d]pyrimidine core, a bicyclic heterocyclic system known for its versatility in medicinal chemistry. Key structural elements include:

  • A 3,4-dimethoxyphenylmethyl group at the N-position, which enhances lipophilicity and may influence receptor binding via methoxy group interactions .
  • A carboxamide linkage at the 6-position, contributing to solubility and intermolecular interactions.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-27-17-4-3-14(9-18(17)28-2)10-22-20(26)25-12-15-11-21-19(23-16(15)13-25)24-5-7-29-8-6-24/h3-4,9,11H,5-8,10,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBKGAMRTQOKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves several steps. One common method includes the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst to form pyrrolo[2,3-d]pyrimidines . This is followed by further reactions to introduce the morpholino and 3,4-dimethoxybenzyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-Cancer Properties

N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has demonstrated promising anti-cancer activity in various studies:

  • Mechanism of Action : The compound acts as a vascular endothelial growth factor receptor (VEGFR) inhibitor, which plays a critical role in tumor angiogenesis. By inhibiting this pathway, the compound can potentially reduce tumor growth and metastasis .
  • Case Studies :
    • In vitro studies have shown that derivatives of pyrrolo[3,4-d]pyrimidines exhibit cytotoxic effects against human cancer cell lines such as A431 (epidermoid carcinoma) and others .
    • A recent study indicated that modifications in the phenyl ring could enhance the selectivity and potency against specific cancer types .

Anti-Inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Dual Inhibition : It has been reported to inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in mediating inflammatory responses .
  • Research Findings : Experimental data suggest that derivatives of this compound can significantly reduce inflammation markers in animal models of inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is vital for optimizing the efficacy of this compound:

Structural Feature Impact on Activity
Morpholine SubstitutionEnhances solubility and bioavailability
Dimethoxyphenyl GroupIncreases binding affinity to target receptors
Carboxamide FunctionalityCritical for maintaining biological activity

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as Bruton’s tyrosine kinase, which plays a role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrrolo[3,4-d]pyrimidine core.
  • A morpholine moiety.
  • A dimethoxyphenyl substituent.

The molecular formula is C18H22N4O3C_{18}H_{22}N_4O_3 with a molecular weight of approximately 342.39 g/mol. Its structure can be represented as follows:

N 3 4 dimethoxyphenyl methyl 2 morpholin 4 yl 5H 6H 7H pyrrolo 3 4 d pyrimidine 6 carboxamide\text{N 3 4 dimethoxyphenyl methyl 2 morpholin 4 yl 5H 6H 7H pyrrolo 3 4 d pyrimidine 6 carboxamide}

The biological activity of this compound may be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways related to cancer progression. The morpholine group is hypothesized to enhance solubility and bioavailability, while the pyrimidine core may contribute to binding affinity with target proteins.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor properties. For instance:

  • Case Study 1 : A related pyrrolo[2,3-d]pyrimidine compound demonstrated significant inhibition of human tumor xenografts in vivo at tolerable doses .

Kinase Inhibition

This compound is believed to act as an ATP-competitive inhibitor of protein kinase B (PKB), which is frequently deregulated in cancer. Compounds with similar structures have shown selectivity for PKB over other AGC kinases .

Other Biological Activities

In addition to antitumor effects:

  • Enzyme Inhibition : The compound may inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective potential in models of neurodegeneration .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AntitumorInhibition of tumor growth in xenografts
Kinase InhibitionSelective inhibition of PKB
Enzyme InhibitionDPP-IV inhibition
Neuroprotective EffectsPotential neuroprotection

Comparison with Similar Compounds

Key Compounds:

7-Cyclopentyl-N,N-dimethyl-2-((4-(morpholinosulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (5d) Substituents: Cyclopentyl group at 7-position, morpholinosulfonylphenylamino at 2-position. Synthesis: 31.9% yield via nucleophilic substitution. Key Data: HRMS confirmed molecular formula (C₃₁H₃₃N₈O₄S).

5-[(2-Amino-4-oxo-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid (19a) Substituents: Thiophene-carboxylic acid at 6-position. Synthesis: 95% yield; melting point 200–201°C. Activity: Antitumor focus, though exact targets unspecified.

Compound Core Structure Key Substituents Yield (%) Notable Properties
Target Compound Pyrrolo[3,4-d]pyrimidine 3,4-Dimethoxyphenylmethyl, morpholin-4-yl N/A High lipophilicity (dimethoxy)
5d Pyrrolo[2,3-d]pyrimidine Morpholinosulfonylphenylamino 31.9 HRMS-validated synthesis
19a Pyrrolo[2,3-d]pyrimidine Thiophene-carboxylic acid 95 Antitumor activity (implied)

Thiazolo[3,2-a]pyrimidine Derivatives

Key Compounds:

5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Substituents: 4-Methoxyphenyl at 5-position, phenylcarboxamide at 6-position. Properties: RN 313705-12-3; multiple synonyms (e.g., AC1MEI5J).

5-(3-Methoxyphenyl)-N-(4-methoxyphenyl)-7-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl] analog

  • Substituents : Dual methoxyphenyl groups, morpholin-4-yl-oxoethyl at 3-position.
  • Relevance : Shared morpholine moiety with the target compound.
Compound Core Structure Key Substituents Notable Properties
Target Compound Pyrrolo[3,4-d]pyrimidine 3,4-Dimethoxyphenylmethyl, morpholin-4-yl Potential kinase inhibition
Thiazolo[3,2-a]pyrimidine Thiazolo-pyrimidine Methoxyphenyl, carboxamide Varied bioactivity (unreported)

Comparison : The thiazolo-pyrimidine scaffold introduces a sulfur atom, which may enhance metabolic stability compared to the pyrrolo-pyrimidine core .

Miscellaneous Heterocycles with Morpholine Moieties

Key Compounds:

EU Patent Compounds (EP 4 374 877 A2)

  • Examples : Diazaspiro[4.5]dec-9-ene-carboxamides with trifluoromethyl and morpholine groups.
  • Relevance : Use of morpholine in complex scaffolds for kinase inhibition.
Compound Core Structure Key Substituents Notable Properties
Target Compound Pyrrolo[3,4-d]pyrimidine 3,4-Dimethoxyphenylmethyl Simpler structure
EP Patent Compounds Diazaspiro/pyrrolo-pyridazine Trifluoromethyl, morpholine-ethoxy High complexity; kinase targets

Insights : The target compound’s simplicity may offer synthetic advantages over patented diazaspiro systems.

Q & A

Q. What synthetic methodologies are commonly employed for preparing pyrrolo[3,4-d]pyrimidine derivatives, and how can reaction conditions be optimized for this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization, halogenation, and nucleophilic substitution. For example:
  • Key Steps :

Core formation : Use cyanamide and aldehydes in ethanol under reflux to construct the pyrrolo[3,4-d]pyrimidine core .

Functionalization : Introduce substituents via nucleophilic aromatic substitution (e.g., morpholine using POCl₃ at 100–120°C) .

Carboxamide linkage : Coupling with 3,4-dimethoxyphenylmethylamine via carbodiimide-mediated reactions .

  • Critical Conditions :
  • Temperature : Reactions often require reflux (e.g., POCl₃ at 100–120°C) .
  • Catalysts : Use N-methylmorpholine or DMAP for carboxamide bond formation .
  • Table 1 : Representative Reaction Conditions from Analogous Syntheses
StepReagents/ConditionsYield (%)Reference
HalogenationPOCl₃, reflux70–85
Amine substitutionMorpholine, DMF, 80°C60–75
Carboxamide formationEDCI, HOBt, DCM, RT50–65

Q. Which spectroscopic techniques are most effective for structural characterization, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Focus on aromatic protons (δ 6.5–8.5 ppm for pyrrolo-pyrimidine and dimethoxyphenyl groups) and morpholine signals (δ 3.5–3.7 ppm for N-CH₂) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error .
  • IR : Carboxamide C=O stretch (~1650 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) .
    • Key Interpretation Tips :
  • Splitting patterns in NMR distinguish substituent positions (e.g., para vs. ortho methoxy groups) .
  • HRMS isotopic patterns verify halogen presence (if applicable) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities (e.g., kinase inhibition) across different assays?

  • Methodological Answer :
  • Assay Variability :

Kinase selectivity : Use broad-panel profiling (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Cellular vs. enzymatic assays : Account for membrane permeability (e.g., logP >3 enhances cellular uptake) .

  • Data Normalization :
  • Normalize activity to positive controls (e.g., staurosporine for kinase inhibition) .
  • Use IC₅₀ values from dose-response curves to compare potency .

Q. What strategies enhance target selectivity while minimizing off-target interactions in structural analogs?

  • Methodological Answer :
  • Substituent Modification :

Morpholine ring : Replace with piperazine for altered hydrogen-bonding interactions .

Dimethoxyphenyl group : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity .

  • Computational Guidance :
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in kinase ATP pockets .
  • Use QSAR models to correlate substituent bulk (e.g., molar refractivity) with selectivity .

Q. How should researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Systematic Variations :

Core modifications : Synthesize analogs with pyrazolo[3,4-d]pyrimidine or imidazo[1,2-a]pyrimidine cores .

Side-chain optimization : Test alkyl vs. aryl substitutions on the carboxamide group .

  • Biological Testing :
  • Prioritize assays measuring both potency (IC₅₀) and cytotoxicity (CC₅₀ in HEK293 cells) .
  • Table 2 : Example SAR Findings from Analogous Compounds
ModificationActivity (IC₅₀, nM)Selectivity Index (CC₅₀/IC₅₀)Reference
3,4-Dimethoxyphenyl12 ± 28.5
4-Chloro-2-fluorophenyl8 ± 13.2
Morpholine → Piperidine25 ± 412.1

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